molecular formula C21H29N5O3S B3006086 N-(3-methyl-4-(N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide CAS No. 1797123-89-7

N-(3-methyl-4-(N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

Cat. No. B3006086
CAS RN: 1797123-89-7
M. Wt: 431.56
InChI Key: OTGMZMFZPLFSBI-UHFFFAOYSA-N
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Description

The compound "N-(3-methyl-4-(N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide" is a complex molecule that likely exhibits pharmacological activity given its structural features, such as the piperidine ring and the sulfamoyl group. Although none of the provided papers directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including cyclization, amide formation, and coupling reactions. For instance, the synthesis of delta opioid receptor agonists involves dehydration of benzhydryl alcohols and Suzuki coupling reactions . Similarly, the synthesis of piperidine-4-yl-aminopyrimidines includes preparation of N-phenyl piperidine analogs . These methods could potentially be adapted for the synthesis of the target compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound suggests that it may interact with biological targets such as enzymes or receptors. The presence of a piperidine ring is a common feature in molecules with central nervous system activity, as seen in the synthesis of atypical antipsychotic agents . The sulfamoyl group is a functional moiety that could be involved in hydrogen bonding and ionic interactions, which are important for the binding of drugs to their targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, the piperazine-1-carboxamide derivatives undergo reactions with arylisocyanates and arylisothiocyanates to yield antimicrobial agents . The reactivity of the functional groups present in the target compound, such as the amide and sulfonamide, could be explored to predict its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. For instance, the solubility, stability, and lipophilicity of the compound would be key factors determining its pharmacokinetic profile. The stability of olefinic piperidine compounds has been studied in the context of liver microsome stability , and similar analyses could be applied to the target compound to predict its metabolic stability.

Scientific Research Applications

Synthesis and Chemical Properties

This compound has been studied for its synthetic routes and chemical properties. For instance, compounds related to its chemical class have been synthesized to evaluate their anti-inflammatory activity, as demonstrated by Rajasekaran, Sivakumar, and Jayakar (1999), who explored ibuprofen analogs for potential anti-inflammatory effects (Rajasekaran, Sivakumar, & Jayakar, 1999). Similarly, other researchers have synthesized piperidine derivatives to investigate their anti-acetylcholinesterase activity for therapeutic applications in neurodegenerative disorders (Sugimoto et al., 1990).

Pharmacological Applications

The compound and its analogs have been involved in pharmacological studies targeting various molecular pathways. For example, Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, showcasing the potential therapeutic utility in disease models (Thalji et al., 2013). Furthermore, Gong et al. (2010) studied the metabolism of Flumatinib, highlighting the metabolic pathways and potential pharmacological effects of related compounds in chronic myelogenous leukemia patients (Gong et al., 2010).

Anticancer and Antipsychotic Potential

Research has also focused on the synthesis and biological evaluation of these compounds for anticancer and antipsychotic effects. Kambappa et al. (2017) synthesized novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities, suggesting anticancer potential (Kambappa et al., 2017). Additionally, (Park et al., 2010) explored the series of (piperazin-1-yl-phenyl)-arylsulfonamides for their high affinities towards serotonin receptors, indicating their potential as atypical antipsychotic agents (Park et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. It’s possible that the compound could exhibit biological activity due to the presence of the sulfamoyl group, which is a common feature in many biologically active compounds .

properties

IUPAC Name

N-[3-methyl-4-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-4-21(27)23-18-6-7-19(15(2)13-18)30(28,29)22-14-17-9-11-26(12-10-17)20-8-5-16(3)24-25-20/h5-8,13,17,22H,4,9-12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGMZMFZPLFSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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